molecular formula C32H41Cl3N3Pd- B14879087 Pd-PEPPSI-IPr

Pd-PEPPSI-IPr

Cat. No.: B14879087
M. Wt: 680.5 g/mol
InChI Key: RCMMLYKKFGVLOP-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pd-PEPPSI-IPr is synthesized by reacting palladium(II) chloride with the N-heterocyclic carbene ligand (IPr) and 3-chloropyridine. The reaction typically occurs in a solvent like 3-chloropyridine under vigorous stirring at 80°C for 16 hours in air. The yield of this reaction is remarkably high, around 97-98% .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the same reactants and conditions, ensuring the compound’s stability and high yield. The compound’s robustness allows it to be commercialized on a kilo scale .

Chemical Reactions Analysis

Types of Reactions: Pd-PEPPSI-IPr undergoes various types of reactions, primarily focusing on cross-coupling reactions. These include:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds, alkyl-aryl compounds, and arylamines, depending on the specific cross-coupling reaction .

Mechanism of Action

Pd-PEPPSI-IPr functions as a precatalyst that must be reduced to palladium(0) to become an active catalyst. This reduction typically occurs under the reaction conditions, facilitated by organometallic or β-hydride containing materials. Once activated, the palladium(0) center participates in oxidative addition, transmetalation, and reductive elimination steps, facilitating the cross-coupling reactions .

Properties

Molecular Formula

C32H41Cl3N3Pd-

Molecular Weight

680.5 g/mol

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;3-chloropyridine;dichloropalladium

InChI

InChI=1S/C27H37N2.C5H4ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-21H,1-8H3;1-4H;2*1H;/q-1;;;;+2/p-2

InChI Key

RCMMLYKKFGVLOP-UHFFFAOYSA-L

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=CN=C1)Cl.Cl[Pd]Cl

Origin of Product

United States

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